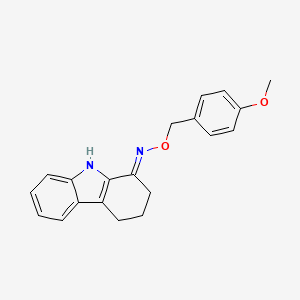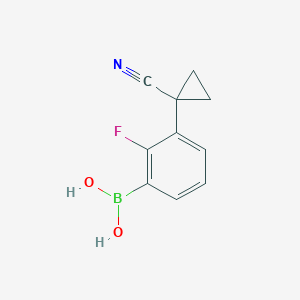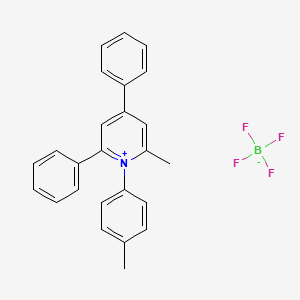
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate, commonly known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a highly toxic compound that has been shown to have significant effects on both biochemical and physiological processes. In
Mechanism of Action
MPP+ is taken up by cells through the dopamine transporter, which is highly expressed in dopaminergic neurons. Once inside the cell, MPP+ is oxidized by mitochondrial monoamine oxidase-B (MAO-B) to form MPP+ cation. MPP+ cation then enters the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have a number of biochemical and physiological effects. In addition to its effects on mitochondrial function, MPP+ has been shown to induce oxidative stress, inflammation, and apoptosis in cells. MPP+ has also been shown to disrupt calcium homeostasis and alter the expression of genes involved in cell signaling pathways.
Advantages and Limitations for Lab Experiments
MPP+ has a number of advantages for use in lab experiments. Its selective toxicity to dopaminergic neurons makes it a useful tool for studying Parkinson's disease. Additionally, MPP+ is relatively easy to synthesize and is stable in solution. However, MPP+ is highly toxic and must be handled with care. Its toxicity also limits its use in animal studies, as high doses are required to induce significant effects.
Future Directions
There are a number of future directions for research on MPP+. One area of interest is the development of new compounds that selectively target mitochondria and have less toxicity than MPP+. Another area of interest is the use of MPP+ as a tool to study the effects of mitochondrial dysfunction on other diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is interest in using MPP+ to study the mechanisms underlying the neuroprotective effects of certain drugs and compounds.
Synthesis Methods
MPP+ is synthesized through a multi-step process that involves the reaction of 4-methylphenyl-2,4-diphenyl-1,3-butanedione with methylamine. The resulting product is then treated with tetrafluoroboric acid to yield MPP+ tetrafluoroborate.
Scientific Research Applications
MPP+ has been widely used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondria are responsible for producing energy in cells, and dysfunction of these organelles has been implicated in a number of diseases, including Parkinson's disease. MPP+ has been shown to selectively target and destroy dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms underlying Parkinson's disease.
properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-19-13-15-24(16-14-19)26-20(2)17-23(21-9-5-3-6-10-21)18-25(26)22-11-7-4-8-12-22;2-1(3,4)5/h3-18H,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUAXSLKUZQFBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)
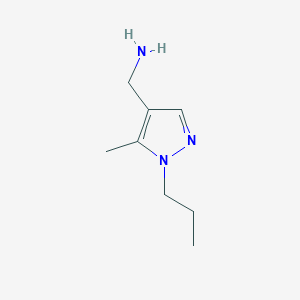
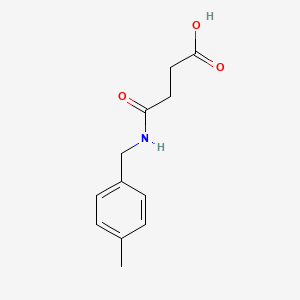
![9-((4-(2-phenoxyacetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2635340.png)
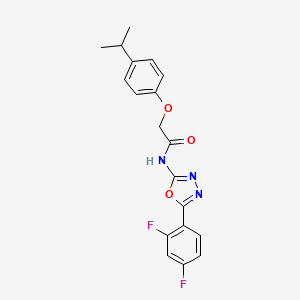
![ethyl 4-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)
![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2635346.png)

![(1S,2S,6R,7R)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2635350.png)
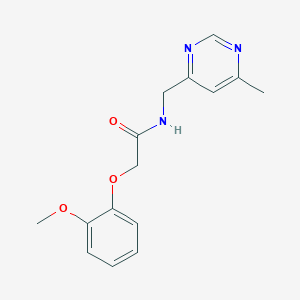
![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2635352.png)
